REACTION_CXSMILES
|
Cl[C:2]1[C:11]2[C:6](=[C:7]([CH3:16])[CH:8]=[C:9]([N+:13]([O-:15])=[O:14])[C:10]=2[CH3:12])[N:5]=[CH:4][CH:3]=1.[CH3:17][O-:18].[Na+]>O.CO>[CH3:12][C:10]1[C:9]([N+:13]([O-:15])=[O:14])=[CH:8][C:7]([CH3:16])=[C:6]2[C:11]=1[C:2]([O:18][CH3:17])=[CH:3][CH:4]=[N:5]2 |f:1.2|
|
Name
|
|
Quantity
|
1.52 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=NC2=C(C=C(C(=C12)C)[N+](=O)[O-])C
|
Name
|
sodium methoxide
|
Quantity
|
2.27 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
with stirring for 21 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a flask is placed
|
Type
|
TEMPERATURE
|
Details
|
The mixture is refluxed under argon
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (2×200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer is dried over potassium carbonate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The product is purified by flash chromatography (7/3 hexanes/ethyl acetate)
|
Reaction Time |
21 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C2C(=CC=NC2=C(C=C1[N+](=O)[O-])C)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |